molecular formula C11H23O5P B1591713 11-Phosphonoundecanoic acid CAS No. 4494-24-0

11-Phosphonoundecanoic acid

Cat. No. B1591713
CAS RN: 4494-24-0
M. Wt: 266.27 g/mol
InChI Key: PPPBZNXJGBLLPM-UHFFFAOYSA-N
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Description

11-Phosphonoundecanoic acid is an alkyl phosphonic acid . It has the empirical formula C11H23O5P and a molecular weight of 266.27 .


Synthesis Analysis

The synthesis of 11-Phosphonoundecanoic acid involves the use of 11-phosphonoundecanoic acid as a bifunctional linker, with the phosphonate group binding to the SiO2 substrate and the terminal carboxylate group binding to the nanoparticles . The nanoparticles were functionalized using 11-phosphonoundecanoic acid as a spacer and linked via amide bonds .


Molecular Structure Analysis

The molecular structure of 11-Phosphonoundecanoic acid is represented by the SMILES string OC(=O)CCCCCCCCCCP(O)(O)=O . The InChI key for 11-Phosphonoundecanoic acid is PPPBZNXJGBLLPM-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

11-Phosphonoundecanoic acid is a solid substance with a melting point of 186-190 °C . It has a molecular weight of 266.27 .

Scientific Research Applications

Phosphonate Chemistry in Drug Design and Development

Phosphonates, including 11-phosphonoundecanoic acid, are known for their diverse applications in drug design and medicinal chemistry. These compounds, with their unique C-P bonds and phosphonic acid moieties, serve as analogs of carboxylic acids, amino acids, and peptides. They are effective in mimicking transition states during hydrolysis, acting as transition-state inhibitors. The growing interest in phosphonates stems from their bioactive properties as drugs or pro-drugs, utility in designing enzyme inhibitors, potential as bone-targeting drugs, novel antibacterial and anticancer activities, applications in medical imaging and diagnostics, and their phosphoantigen properties. This rich chemistry extends beyond medicinal applications, illustrating the broad utility of phosphonates in scientific research (Turhanen, Demadis, & Kafarski, 2021).

Applications in Surface Functionalization and Biomaterials

Phynox, a cobalt-chromium alloy, benefits from surface functionalization with 11-phosphoundecanoic acid for biomaterial applications. The functionalization creates a platform for various chemical reactions, enabling control over surface properties. This approach is instrumental in modifying Phynox for specific biomedical applications, highlighting the role of 11-phosphonoundecanoic acid in material science and biomedical engineering (Devillers, Cuvelier, Delhalle, & Mekhalif, 2009).

Phosphorus Derivatives in Industrial Applications

Phosphorus compounds, including those with phosphonate groups like 11-phosphonoundecanoic acid, have a high affinity for metal ions and mineral surfaces. These compounds find applications in diverse areas, such as scale inhibitors for water treatment, illustrating their significance in industrial chemistry and environmental applications (Papathanasiou, Vassaki, Spinthaki, Alatzoglou, Tripodianos, Turhanen, & Demadis, 2018).

Photodegradation Studies in Environmental Science

The study of photodegradation of phosphonates, including compounds similar to 11-phosphonoundecanoic acid, is crucial in understanding their environmental impact. Research on the degradation of these compounds under UV light reveals significant implications for their behavior and transformation in natural environments, which is vital for assessing their ecological footprint (Lesueur, Pfeffer, & Fuerhacker, 2005).

Future Directions

Future research directions for 11-Phosphonoundecanoic acid include the development of new surface coatings and composites in various fields to improve performance, durability, and sustainability. There is also interest in synthesizing novel derivatives of 11-Phosphonoundecanoic acid with enhanced properties, such as solubility and bioactivity.

Relevant Papers The relevant papers retrieved provide valuable information on the synthesis, properties, and potential applications of 11-Phosphonoundecanoic acid .

properties

IUPAC Name

11-phosphonoundecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23O5P/c12-11(13)9-7-5-3-1-2-4-6-8-10-17(14,15)16/h1-10H2,(H,12,13)(H2,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPPBZNXJGBLLPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCCP(=O)(O)O)CCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23O5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10584881
Record name 11-Phosphonoundecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10584881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

11-Phosphonoundecanoic acid

CAS RN

4494-24-0
Record name 11-Phosphonoundecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10584881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
56
Citations
N Riboni, C Spadini, CS Cabassi, F Bianchi, S Grolli… - RSC …, 2021 - pubs.rsc.org
… Nanoparticles were functionalized by using 11-phosphonoundecanoic acid as spacer and linked to bOBP via amide bonds, resulting in a concentration level of 26.0 ± 1.2 mg bOBP/g …
Number of citations: 3 pubs.rsc.org
WC Lan, TS Huang, YC Cho, YT Huang, CJ Walinski… - Applied Sciences, 2020 - mdpi.com
… As the TiO surface was immersed with 11-phosphonoundecanoic acid solution (PUA-SAM/TiO), the formation of a uniform SAM can be observed on the sample surface. Moreover, the …
Number of citations: 16 www.mdpi.com
A Hoque, A Ullah, BS Guiton, NT Alvarez - C, 2021 - mdpi.com
… The nanoparticle dispersion and monolayer assembly of the oleic-acid-stabilized Al 2 O 3 nanoparticles were achieved using 11-phosphonoundecanoic acid as a bifunctional linker, …
Number of citations: 3 www.mdpi.com
FY Fan, CJ Wu, YC Cho, E Sugiatno, HH Chou… - Journal of Alloys and …, 2020 - Elsevier
… It was found that a relatively uniform and flat SAM with a roughness of 3.09 ± 0.32 nm can be formed on the specimen surface after cross-linking with 11-phosphonoundecanoic acid …
Number of citations: 2 www.sciencedirect.com
J Das, CH Huh, K Kwon, S Park, S Jon, K Kim, H Yang - Langmuir, 2009 - ACS Publications
… AuNPs to the ITO electrodes modified with (3-aminopropyl)triethoxysilane (APTES), 3-aminopropylphosphonic acid, 3-phosphonopropionic acid, or 11-phosphonoundecanoic acid is …
Number of citations: 34 pubs.acs.org
A Hoque, A Ullah, P Joshi, BS Guiton… - Journal of Materials …, 2023 - Springer
… Monolayer assembly of as-synthesized NPs onto quartz substrate was performed using organic linker molecules (11-phosphonoundecanoic acid), which was confirmed by atomic force …
Number of citations: 1 link.springer.com
KD Solomon, JL Ong - Thin solid films, 2013 - Elsevier
… For example, octadecylphosphonic acid has been shown to form SAMs on mica surfaces [35], while other phosphonic acids including 11-phosphonoundecanoic acid (11-PUDA) and 16…
Number of citations: 8 www.sciencedirect.com
S Devillers, JF Lemineur, VS Dilimon… - The Journal of …, 2012 - ACS Publications
… curves of a bare mechanically polished nickel (solid line) and nickel substrates modified by immersing 17 h at 90 C in a 10 mM aqueous solution of 11-phosphonoundecanoic acid (…
Number of citations: 14 pubs.acs.org
KD Solomon - 2012 - search.proquest.com
… Using 11-phosphonoundecanoic acid (11-PUDA) and/or 16-phosphonohexadecanoic acid (16-PHDA), different SAM chain length ratios (11-PUDA: 16-PHDA) were evaluated to …
Number of citations: 0 search.proquest.com
TP Vello, M Strauss, CAR Costa, CC Corrêa… - Physical Chemistry …, 2020 - pubs.rsc.org
Surface-Mounted Metal–Organic Frameworks (SURMOFs) are promising materials with a wide range of applications and increasing interest in different technological fields. The use of …
Number of citations: 19 pubs.rsc.org

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